molecular formula C14H13F2NO2 B2782527 3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide CAS No. 1795441-72-3

3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide

Cat. No. B2782527
CAS RN: 1795441-72-3
M. Wt: 265.26
InChI Key: AZCZQIAFIDTZST-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide” is likely a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The furan ring and the difluoro groups could potentially contribute to its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of similar compounds often involves planar ring systems, such as the 2,2-difluoro-1,3-benzodioxole ring system . These systems can exhibit interesting properties, such as π-π stacking .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions like electrophilic substitution, nitration, bromination, hydroxymethylation, formylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds often have properties like planarity and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Reactivity

3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide, as part of a broader class of compounds involving furan and benzamide derivatives, has notable implications in the field of organic synthesis and chemical reactivity. Studies illustrate the unique reactivity of difluorinated compounds in facilitating reactions that their non-fluorinated counterparts cannot undergo. For instance, difluorinated alkenoates demonstrate rapid reactions with furan, yielding high yields under specific catalytic conditions, showcasing a distinct reactivity profile attributable to fluorine's electronic effects (Griffith et al., 2006). Similarly, Rh(III)-catalyzed reactions involving difluorohomoallylic silyl ethers and benzamides highlight the potential for synthesizing elaborate difluorinated compounds, underscoring the role of fluorine in enhancing regioselectivity and functional group tolerance (Cui et al., 2023).

Molecular Structure Regulation

Fluorinated furan compounds also play a significant role in modulating molecular structures for various applications, including fluorescence sensing and imaging. Modifications in molecular structure, such as furan heterocycle extension, significantly influence excited-state intramolecular proton transfer (ESIPT) and charge transfer characteristics. This modulation is crucial for developing fluorescent probes and organic scintillators, indicating the importance of fluorine atoms in adjusting molecular properties for specific scientific applications (Han et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide” is used. For instance, some indole derivatives have been reported to show antiviral activity .

Safety and Hazards

The safety and hazards associated with “3,4-difluoro-N-(1-(furan-3-yl)propan-2-yl)benzamide” would depend on its specific properties and usage. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-9(6-10-4-5-19-8-10)17-14(18)11-2-3-12(15)13(16)7-11/h2-5,7-9H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCZQIAFIDTZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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